molecular formula C20H26Cl2N2O B11496142 2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11496142
M. Wt: 381.3 g/mol
InChI Key: RCLMOECMSYIMBN-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tricyclic core with diazatricyclo and dichlorophenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps, typically starting with the preparation of the dichlorophenyl precursor. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the tricyclic structure. Common reagents used in the synthesis include dichloromethane, triethylamine, and various chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, resulting in higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylacetone: A related compound with similar structural features but different functional groups.

    2,4-Dichlorophenylurea: Another compound with a dichlorophenyl group, used in different applications.

    2,4-Dichlorophenylmethane: Shares the dichlorophenyl group but has a simpler structure.

Uniqueness

2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its tricyclic core and diazatricyclo structure, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C20H26Cl2N2O

Molecular Weight

381.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C20H26Cl2N2O/c1-3-7-19-10-23-12-20(8-4-2,18(19)25)13-24(11-19)17(23)15-6-5-14(21)9-16(15)22/h5-6,9,17H,3-4,7-8,10-13H2,1-2H3

InChI Key

RCLMOECMSYIMBN-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)Cl)Cl)CCC

Origin of Product

United States

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